

# Precision Metabolomics: The (S)-5-Hydroxy Omeprazole Reference Standard

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## Compound of Interest

Compound Name: (S)-5-Hydroxy Omeprazole

CAS No.: 196489-27-7

Cat. No.: B1146864

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## A Technical Guide for CYP2C19 Phenotyping and Bioanalytical Validation

### Executive Summary

The accurate quantification of **(S)-5-Hydroxy Omeprazole** is the linchpin of modern pharmacogenomic profiling for proton pump inhibitors (PPIs). As the primary CYP2C19-mediated metabolite of Esomeprazole ((S)-Omeprazole), this molecule serves as the definitive biomarker for distinguishing Poor Metabolizers (PM) from Extensive Metabolizers (EM).

This guide details the physicochemical properties, handling protocols, and LC-MS/MS methodologies required to utilize **(S)-5-Hydroxy Omeprazole** as a certified reference standard. We move beyond basic identification to address the specific challenges of stereochemical purity and acid-lability inherent to benzimidazole derivatives.

## Biological Context & Mechanism

### The CYP2C19 Probe

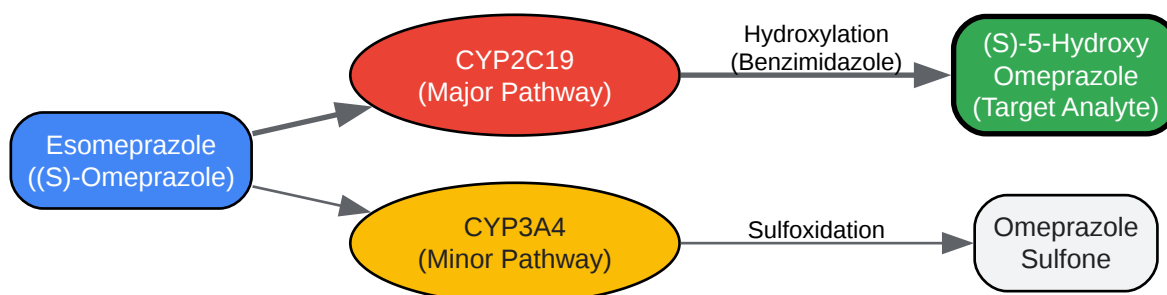
Omeprazole is a racemate comprising (S)- and (R)-enantiomers. The (S)-enantiomer (Esomeprazole) exhibits superior bioavailability due to lower intrinsic clearance. However, both enantiomers are extensively metabolized in the liver.

- Primary Pathway: Hydroxylation at the 5-position of the benzimidazole ring by CYP2C19.
- Secondary Pathway: Sulfoxidation to the sulfone by CYP3A4.

The ratio of Esomeprazole / **(S)-5-Hydroxy Omeprazole** in plasma is the "Gold Standard" phenotypic metric for CYP2C19 activity. High ratios indicate poor metabolizer status, correlating with higher drug exposure and potential toxicity.

## Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of Esomeprazole, highlighting the critical role of the (S)-5-Hydroxy metabolite.



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Figure 1: The metabolic divergence of Esomeprazole. The green node represents the target reference standard.

## The Reference Standard: Specifications & Handling

To ensure data integrity in metabolomics, the reference standard must meet rigorous criteria. Commercial "research grade" chemicals often lack the stereochemical certification required for regulated DMPK studies.

## Physicochemical Profile

Property	Specification	Critical Note
Chemical Name	(S)-5-Methoxy-2-[[[4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-6-ol	Note: Numbering can vary; 5-OH and 6-OH are tautomers in solution, but fixed in crystal form.
Molecular Formula	C17H19N3O4S	Exact Mass: 361.11
Stereochemistry	(S)-Enantiomer	Enantiomeric Excess (ee) must be >98% to prevent interference from (R)-metabolites.
Solubility	DMSO, Methanol	Insoluble in water.
pKa	~4.0 (Pyridinium), ~8.8 (Benzimidazole)	Amphoteric nature affects extraction pH.

## Stability & Storage (The "Acid Trap")

Omeprazole derivatives are acid-labile. Exposure to acidic environments causes the "Rearrangement of Omeprazole," leading to degradation into cyclic sulfenamides.

- Storage: -80°C (Long term), -20°C (Working).
- Light: Photosensitive. Store in amber vials.
- Solvent: Dissolve in 100% Methanol or Acetonitrile. Never dissolve directly in acidic mobile phase.
- Buffer Rule: Maintain sample pH > 7.5 during extraction.

## Analytical Methodology: LC-MS/MS Protocol

The following protocol is designed for high-throughput metabolomics, prioritizing sensitivity and separation of the 5-hydroxy metabolite from the sulfone and parent drug.

## Sample Preparation (Liquid-Liquid Extraction)

Protein precipitation is often insufficient due to the acid instability. LLE (Liquid-Liquid Extraction) is preferred.

- Aliquot: 50  $\mu$ L Plasma.
- IS Addition: Add 10  $\mu$ L Deuterated Internal Standard ((S)-5-OH-Omeprazole-d3).
- Buffer: Add 50  $\mu$ L Ammonium Carbonate (pH 8.5). Crucial for stability.
- Extract: Add 600  $\mu$ L Ethyl Acetate. Vortex 5 min.
- Separate: Centrifuge @ 4000g, 5 min.
- Dry: Evaporate supernatant under Nitrogen.
- Reconstitute: 100  $\mu$ L Mobile Phase (Initial conditions).

## LC-MS/MS Parameters

- Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7  $\mu$ m.
- Mobile Phase A: 10 mM Ammonium Acetate (pH 8.0). Basic pH improves peak shape and stability.
- Mobile Phase B: Acetonitrile.
- Ionization: ESI Positive Mode.

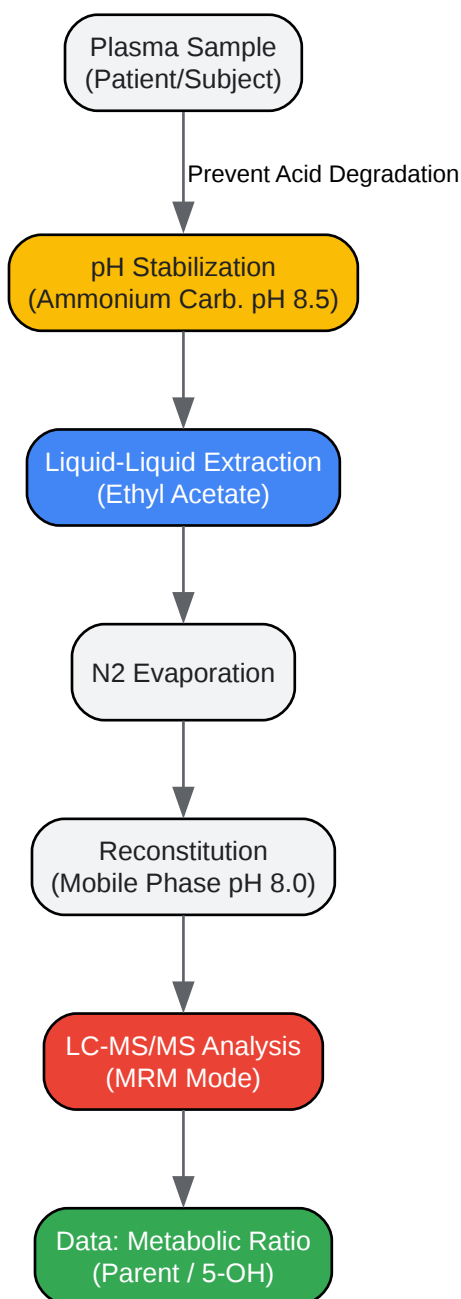
### MRM Transitions (Quantification Table)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
(S)-5-OH Omeprazole	362.1	214.1	15	50
(S)-Omeprazole	346.1	198.1	12	50

| IS (d3-Analog) | 365.1 | 217.1 | 15 | 50 |

Rationale: The transition 362 -> 214 corresponds to the fragmentation of the benzimidazole moiety retaining the hydroxyl group, providing high specificity against the sulfone metabolite.

## Analytical Workflow Diagram



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Figure 2: Step-by-step bioanalytical workflow ensuring analyte stability.

## Data Interpretation & Phenotyping

In clinical metabolomics, the absolute concentration is less critical than the Metabolic Ratio (MR).

- MR < 1.0: Ultra-Rapid / Extensive Metabolizer (Normal CYP2C19 function).
- MR 1.0 - 10.0: Intermediate Metabolizer.
- MR > 10.0: Poor Metabolizer (Deficient CYP2C19).

Application: This ratio is used to dose-adjust PPIs for H. pylori eradication therapy, where higher pH control (achieved in PMS) correlates with better cure rates.

## References

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- To cite this document: BenchChem. [\[Precision Metabolomics: The \(S\)-5-Hydroxy Omeprazole Reference Standard\]](#). BenchChem, [2026]. [\[Online PDF\]](#). Available at: [\[https://www.benchchem.com/product/b1146864/docs#precision-metabolomics-the-s-5-hydroxy-omeprazole-reference-standard\]](https://www.benchchem.com/product/b1146864/docs#precision-metabolomics-the-s-5-hydroxy-omeprazole-reference-standard)

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